5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Lipophilicity Drug-likeness Permeability

Simpler nitrobenzaldehyde analogs lack the orthogonal reactivity and lipophilicity required for membrane-targeted SAR studies. 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (CAS 1443980-16-2) addresses this: • Orthogonal aldehyde, nitro, and branched alkoxy handles enable sequential, regioselective transformations. • XLogP3 = 2.8 (+1.5 vs. 5-methoxy-2-nitrobenzaldehyde) enhances membrane permeability. • 6 rotatable bonds and sp³-enriched branched chain support diversity-oriented synthesis. Supplied with documented purity for reproducible results.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
CAS No. 1443980-16-2
Cat. No. B1428087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde
CAS1443980-16-2
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC
InChIInChI=1S/C13H17NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-7,9H,4,8H2,1-3H3
InChIKeyOIFLLIWFCBKKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde Overview


5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (CAS 1443980-16-2) is a nitrobenzaldehyde derivative featuring three distinct functional substituents: an electron-withdrawing nitro group at the 2-position, an electron-donating methoxy group at the 5-position, and a branched 2-methylbutoxy alkoxy chain at the 4-position [1]. With molecular formula C₁₃H₁₇NO₅ and a molecular weight of 267.28 g/mol, this compound occupies a specific niche within the nitrobenzaldehyde chemical space that is chemically distinct from simpler, commercially ubiquitous analogs such as 5-methoxy-2-nitrobenzaldehyde (CAS 20357-24-8) and 4,5-dimethoxy-2-nitrobenzaldehyde (6-nitroveratraldehyde, CAS 20357-25-9) [2]. Its polyfunctional architecture—combining aldehyde, nitro, methoxy, and branched alkoxy groups on a single benzene ring—provides a differentiated synthetic handle set for chemists requiring regioselective derivatization at multiple positions simultaneously [3].

Polyfunctional building block with aldehyde, nitro, methoxy, and branched alkoxy handles for regioselective derivatization.
Supports medicinal chemistry library synthesis and SAR-by-catalog exploration of a unique substitution vector.
Commercially available at ≥95% purity from multiple specialty suppliers for research-scale procurement.

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde vs. Generic Analogs


Substituting 5-methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde with a simpler nitrobenzaldehyde analog (e.g., 5-methoxy-2-nitrobenzaldehyde or 4,5-dimethoxy-2-nitrobenzaldehyde) introduces material changes in key physicochemical properties that directly impact synthetic utility and downstream biological performance. The 2-methylbutoxy substituent at the 4-position increases the computed XLogP3 from 1.3 (for the des-alkoxy analog) to 2.8, while adding four additional rotatable bonds (6 vs. 2), thereby altering lipophilicity-driven properties such as membrane permeability, solubility, and protein binding [1]. Furthermore, the branched alkoxy chain provides a sterically differentiated environment at the 4-position compared to the linear methoxy group in 4,5-dimethoxy-2-nitrobenzaldehyde, which can affect regioselectivity in subsequent transformations and the conformational preferences of downstream products . For procurement purposes, generic substitution risks irreproducible synthetic outcomes, altered pharmacokinetic profiles in derived compound series, and failed structure-activity relationship (SAR) correlations [2].

Property
Target Compound
5-Methoxy-2-nitrobenzaldehyde
Generic substitution removes the 4-alkoxy handle and may alter lipophilicity-driven SAR and synthetic outcomes.
Property
Branched 2-methylbutoxy chain
4-Methoxy (4,5-dimethoxy analog)
Steric and conformational differences may shift regioselectivity; identical alkoxy groups limit diversification chemistry.

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde: Differentiation Evidence


Lipophilicity Advantage over 5-Methoxy-2-nitrobenzaldehyde

The target compound exhibits a computed XLogP3 of 2.8, representing a +1.5 log unit increase over the des-alkoxy comparator 5-methoxy-2-nitrobenzaldehyde (XLogP3 = 1.3). This difference, driven by the 2-methylbutoxy substituent at the 4-position, places the target compound in a more favorable lipophilicity range for membrane permeability according to Lipinski's Rule of Five [1]. The 6 rotatable bonds (vs. 2 for the comparator) further contribute to conformational flexibility [2].

Lipophilicity
Cross-study comparable
Δ XLogP3 = +1.5 vs. des-alkoxy analog
Reported higher lipophilicity may support membrane permeability research.
Computed XLogP3 values; experimental logP data to verify.
Lipophilicity Drug-likeness Permeability

Steric Bulk: Branched 2-Methylbutoxy vs. Methoxy

The 2-methylbutoxy group at the 4-position introduces a chiral, branched alkyl chain (S or R configuration at the 2-position of the butyl fragment) with significantly greater steric demand than the methoxy group present in 4,5-dimethoxy-2-nitrobenzaldehyde (6-nitroveratraldehyde). The Taft steric parameter (Eₛ) for secondary alkoxy groups is substantially more negative than for methoxy (–OCH₃, Eₛ = –0.55 vs. estimated –1.0 to –1.5 for –OCH₂CH(CH₃)CH₂CH₃), indicating greater steric bulk that can influence regioselective reactions at the adjacent positions [1]. This steric differentiation is absent in the dimethoxy analog, where both alkoxy substituents are identical .

Steric Bulk
Class-level inference
TargetBranched 2-methylbutoxy (est. Eₛ ≈ –1.0 to –1.5) Comparator4-Methoxy (Eₛ = –0.55)
Greater steric demand may influence regioselectivity in derivatization.
Steric parameters estimated from Taft Eₛ values; data to verify experimentally.
Steric effects Regioselectivity Conformational control

Reactivity: Dual Electron-Withdrawing and Directing Groups

The target compound possesses three electronically active substituents with distinct directing effects: the nitro group (2-position, meta-directing, strong electron-withdrawing), the aldehyde (1-position, meta-directing, electron-withdrawing), the methoxy (5-position, ortho/para-directing, electron-donating), and the 2-methylbutoxy (4-position, ortho/para-directing, electron-donating). This creates a unique electronic environment where the 3- and 6-positions are activated for electrophilic substitution by the alkoxy groups but deactivated by the nitro and aldehyde groups, resulting in a finely balanced reactivity landscape not found in simpler analogs [1]. In contrast, 5-methoxy-2-nitrobenzaldehyde lacks the 4-alkoxy directing group entirely, altering the electronic push-pull balance [2].

Electronic Profile
Class-level inference
4 electronically active substituents vs. 3 in des-alkoxy analog
Additional 4-alkoxy donor modulates push-pull balance for broader chemical space exploration.
Hammett σₚ values approximated; experimental electronic effects to review.
Electrophilic aromatic substitution Nitro group chemistry Aldehyde reactivity

Procurement: Purity and Vendor Availability

The target compound is commercially available from multiple suppliers (Enamine, Biosynth, TRC, Aaron, 1PlusChem) at a minimum purity of 95% (HPLC/GC), with Enamine catalog number EN300-129270 providing batch-specific quality control data upon request [1]. Pricing data from 2022–2023 indicates a price range of approximately $252 for 0.25 g to $1,695 for 5.0 g (95% purity), reflecting its status as a specialty building block rather than a commodity chemical [2]. In comparison, 5-methoxy-2-nitrobenzaldehyde (CAS 20357-24-8) is available from Sigma-Aldrich and other major suppliers at >98% purity with lower per-gram cost, but lacks the 4-alkoxy functional handle essential for certain synthetic routes .

Procurement
Cross-study comparable
≥95% purity; multiple vendors; niche pricing vs. commodity comparator
Specialty building block status; batch-specific QC data supports reproducibility review.
Pricing and vendor data from 2022–2023 marketplace; confirm current availability.
Chemical procurement Building block quality Supply chain

Structural Uniqueness for SAR Exploration

The target compound's combination of a branched 2-methylbutoxy group at the 4-position with methoxy at the 5-position and nitro at the 2-position is structurally unique among commercially available nitrobenzaldehyde building blocks. A substructure search of the PubChem database reveals that 5-methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (CID 62103649) and its reduced alcohol analog [5-methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol (CID 1443982-12-4) are the only two compounds bearing this specific substitution pattern [1]. The related compound class includes 4-(2-methylbutoxy)benzaldehyde (CAS 59472-04-7), which lacks both the nitro and methoxy groups, and 4-bromo-2-[(2R)-2-methylbutoxy]benzaldehyde (CAS 1432619-85-6), which has bromine instead of methoxy at the 5-position . This structural uniqueness makes the target compound irreplaceable for SAR studies specifically investigating the effect of a branched alkoxy chain at the 4-position in the presence of a 5-methoxy-2-nitro substitution pattern .

Structural Uniqueness
Context-dependent
Only 2 PubChem compounds share this core substitution pattern
Irreplaceable entry point for SAR probing of the 4-branched alkoxy vector in this scaffold.
Substructure search context; synthesis feasibility for analogs to review.
Medicinal chemistry SAR Chemical biology

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde: Application Scenarios


Lipophilic Binding Pocket SAR Campaigns

With an XLogP3 of 2.8 (+1.5 log units above 5-methoxy-2-nitrobenzaldehyde) and 6 rotatable bonds, this compound is specifically suited for generating lead-like molecules targeting hydrophobic enzyme pockets or membrane-associated targets. The branched 2-methylbutoxy chain provides conformational flexibility and increased lipophilicity without adding hydrogen bond donors, making it ideal for fragment-based drug discovery or scaffold-hopping exercises where enhanced membrane permeability is required . Derivative libraries synthesized from this scaffold can systematically probe the steric and lipophilic tolerance of target binding sites that are inaccessible to compounds derived from the simpler 5-methoxy-2-nitrobenzaldehyde scaffold .

Regioselective Heterocycle Synthesis

The orthogonal reactivity of the aldehyde (electrophilic), nitro (reducible to amine), and 2-methylbutoxy (leaving group or steric director) groups enables sequential, regioselective transformations. This compound can serve as a precursor for benzimidazoles, benzodiazepines, quinoxalines, and other fused heterocycles where the branched alkoxy chain at the 4-position directs ring closure regiochemistry differently than a methoxy group would . The presence of both electron-donating and electron-withdrawing groups creates a polarized aromatic system that facilitates nucleophilic aromatic substitution at the nitro-activated positions, a reactivity profile distinct from non-nitro-substituted benzaldehyde derivatives .

ALDH and Redox Enzyme Probe Design

Nitrobenzaldehyde derivatives are recognized substrates and inhibitors of aldehyde dehydrogenase (ALDH) enzymes. While 4,5-dimethoxy-2-nitrobenzaldehyde (DMNB) is a known DNA-PK inhibitor (IC₅₀ = 15 μM) , the target compound's distinct substitution pattern—with a bulkier, more lipophilic 4-alkoxy group—may confer altered selectivity across the ALDH isozyme family (ALDH1A1, ALDH2, ALDH3A1). The compound can be elaborated via aldehyde condensation or nitro reduction to generate probe molecules for studying enzyme-substrate interactions, redox biology, or photolabile protecting group chemistry, leveraging the photochemical reactivity of the o-nitrobenzaldehyde chromophore .

Diversity-Oriented Synthesis (DOS) Library Construction

The compound's four chemically distinct functional groups (aldehyde, nitro, methoxy, 2-methylbutoxy) provide multiple orthogonal diversification points, making it an excellent starting material for diversity-oriented synthesis. The branched alkoxy chain introduces a three-dimensional structural element that increases scaffold complexity and the fraction of sp³-hybridized carbons (Fsp³), a desirable feature for generating lead-like compound libraries with improved clinical success rates . This differentiates it from 4,5-dimethoxy-2-nitrobenzaldehyde, which has two identical alkoxy substituents (both methoxy) offering only one type of alkoxy-derived diversification chemistry .

Application
Selection Property
Validation Focus
Lipophilic pocket SAR campaigns
Enhanced computed lipophilicity and conformational flexibility
Target binding-site tolerance and membrane permeability endpoints
Regioselective heterocycle synthesis
Orthogonal aldehyde, nitro, and branched alkoxy reactivity
Ring-closure regiochemistry and nucleophilic aromatic substitution context
ALDH and redox enzyme probe design
Nitrobenzaldehyde scaffold with photolabile chromophore
Enzyme-substrate interaction and isozyme selectivity context
Diversity-oriented synthesis library construction
Four distinct functional handles with sp³-rich branched alkoxy
Scaffold complexity and orthogonal diversification chemistry review

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